![molecular formula C16H17N5O3 B2698412 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one CAS No. 2097913-08-9](/img/structure/B2698412.png)
1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one, also known as QPI-1, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activity
1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one and its derivatives have been studied for their antimicrobial properties. For instance, imidazo[1,5-a]quinoxaline derivatives with a pyridinium moiety demonstrated effective bacteriostatic and fungistatic activities, showing potential as antimicrobial agents (Kalinin et al., 2013).
Biological Activities
Derivatives of 1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one have been synthesized for potential biological activities, including cytotoxic effects against human tumor cell lines (Balewski et al., 2013).
Fluorescence Applications
These compounds, particularly derivatives like pyridoimidazoquinoxalines, exhibit fluorescence properties. This makes them potential candidates for applications in light-emitting devices (Tomoda et al., 1990).
Catalysis in Organic Synthesis
Imidazoquinoxaline derivatives have been used in organic synthesis as catalysts. For example, they facilitated the synthesis of N-fused imidazole-quinoline conjugates under environmentally friendly conditions (Mouradzadegun et al., 2015).
Inhibitory Effects on Biological Receptors
Some derivatives have shown inhibitory effects on specific biological receptors like TGF-betaR1, indicating potential pharmacological applications (Bonafoux et al., 2009).
Photocatalysis
Imidazoquinoxaline derivatives have been employed in photocatalysis, for instance, in the regioselective alkoxycarbonylation of heterocycles using visible light (Sarothiya et al., 2022).
properties
IUPAC Name |
1-(3-quinoxalin-2-yloxypyrrolidine-1-carbonyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15-17-6-8-21(15)16(23)20-7-5-11(10-20)24-14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZKBVRNSNMHRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)N4CCNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.